molecular formula C18H25NO2 B156750 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- CAS No. 137427-76-0

2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-

Cat. No. B156750
M. Wt: 287.4 g/mol
InChI Key: XJCMFNRCIUXOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-, also known as Popp, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Popp is a cyclic amide derivative of the fatty acid 2-oxoheptanoic acid and has a molecular formula of C21H27NO2.

Mechanism Of Action

2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and memory. 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the increase in acetylcholine concentration in the brain, and the reduction of oxidative stress. These effects may contribute to the potential therapeutic benefits of 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications. However, 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- also has some limitations, including its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the research on 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- in animal and human trials.

Synthesis Methods

2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- can be synthesized through a multistep process involving the reaction of 2-oxoheptanoic acid with propylmagnesium bromide, followed by the reaction with phenylmagnesium bromide and then cyclization with acetic anhydride. The final product is obtained through purification by recrystallization.

Scientific Research Applications

2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

137427-76-0

Product Name

2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

4-phenyl-1-(2-propylpentanoyl)pyrrolidin-2-one

InChI

InChI=1S/C18H25NO2/c1-3-8-15(9-4-2)18(21)19-13-16(12-17(19)20)14-10-6-5-7-11-14/h5-7,10-11,15-16H,3-4,8-9,12-13H2,1-2H3

InChI Key

XJCMFNRCIUXOBH-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=CC=C2

Canonical SMILES

CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=CC=C2

synonyms

2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-

Origin of Product

United States

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